Acetylacteoside

Catalog No.
S3317402
CAS No.
441769-43-3
M.F
C31H38O16
M. Wt
666.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylacteoside

CAS Number

441769-43-3

Product Name

Acetylacteoside

IUPAC Name

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C31H38O16

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1

InChI Key

JBGBPOYDCGQCJC-MWKLXWFVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Description

[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Tecoma stans var. velutina, Penstemon centranthifolius, and Harpagophytum procumbens with data available.

Acetylacteoside, specifically known as 2'-acetylacteoside, is a phenylethanoid glycoside primarily derived from various plant species, notably Cistanche deserticola. This compound is characterized by its acetylated structure, which contributes to its unique properties and biological activities. Acetylacteoside has garnered attention due to its potential health benefits, including antioxidant and anti-inflammatory effects, as well as its role in traditional medicine.

. It can undergo hydrolysis, where the glycosidic bond is cleaved by water, resulting in the release of glucose and other phenolic compounds. Additionally, acetylacteoside can be modified through acetylation or deacetylation reactions, altering its biological activity and solubility. For instance, heating or enzymatic treatments can lead to the conversion of acetylacteoside into other phenylethanoid glycosides, impacting its efficacy in biological systems .

Acetylacteoside exhibits several notable biological activities:

  • Antioxidant Activity: Research indicates that acetylacteoside possesses strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species .
  • Anti-osteoporotic Effects: Studies have demonstrated that acetylacteoside can improve bone microarchitecture and density in ovariectomized mice, suggesting its potential use in preventing osteoporosis .
  • Anti-inflammatory Properties: Acetylacteoside has been shown to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Acetylacteoside can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting acetylacteoside from plants such as Cistanche deserticola. This typically includes solvent extraction techniques followed by purification processes like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve the acetylation of acteoside or other related phenylethanoid glycosides using acetic anhydride or acetyl chloride under controlled conditions.
  • Biotransformation: Enzymatic methods utilizing specific glycosidases can convert simpler phenolic compounds into acetylacteoside, enhancing yield and specificity.

Acetylacteoside has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at improving bone health and managing oxidative stress-related diseases.
  • Cosmetics: Due to its skin-protective qualities, acetylacteoside is being explored for inclusion in cosmetic formulations targeting aging and skin damage.
  • Food Industry: As a natural antioxidant, it may be used as a food preservative to enhance shelf life while providing health benefits.

Interaction studies involving acetylacteoside have revealed significant insights into its pharmacological potential:

  • Synergistic Effects: When combined with other phenylethanoid glycosides like acteoside and echinacoside, acetylacteoside exhibits enhanced biological activities, suggesting a synergistic effect that could be leveraged for therapeutic applications .
  • Metabolic Pathways: Research indicates that acetylacteoside influences metabolic pathways related to bone resorption and formation, highlighting its role in modulating osteoclast activity .

Acetylacteoside belongs to a class of compounds known as phenylethanoid glycosides. Here are some similar compounds along with their unique characteristics:

Compound NameSource PlantKey Properties
ActeosideCistanche deserticolaAntioxidant; supports immune function
EchinacosideCistanche deserticolaNeuroprotective; enhances cognitive function
IsoacteosideCistanche deserticolaAnti-inflammatory; improves glucose metabolism
2'-AcetylacteosideCistanche deserticolaAnti-osteoporotic; strong antioxidant

Uniqueness of Acetylacteoside

Acetylacteoside is distinguished by its specific acetylation at the 2' position, which enhances its solubility and bioavailability compared to non-acetylated counterparts like acteoside. This modification not only affects its pharmacokinetic properties but also contributes to its unique biological activities, making it a valuable compound for further research and application in health-related fields.

The assembly of acetylacteoside proceeds through a multi-step enzymatic cascade beginning with phenylalanine and tyrosine metabolism. The shikimate pathway generates these aromatic amino acids, which are subsequently channeled into distinct phenolic branches through phenylalanine ammonia lyase and tyrosine decarboxylase activities. Crucially, tyrosine decarboxylase converts tyrosine to tyramine, which undergoes oxidative deamination via monoamine oxidase to yield 4-hydroxyphenylacetaldehyde. Alcohol dehydrogenase then reduces this intermediate to tyrosol, the foundational phenylethanol moiety.

Caffeoyl-CoA, derived from phenylpropanoid metabolism, serves as the acyl donor for ester bond formation with hydroxytyrosol glucoside. Glycosyltransferases sequentially attach glucose and rhamnose residues to create the core acteoside structure. Acetylation at specific hydroxyl groups, likely mediated by BAHD-family acyltransferases, completes acetylacteoside biosynthesis. Structural analyses of synthetic intermediates confirm that regioselective acetylation occurs at the C-6″ position of the glucose moiety, as evidenced by nuclear magnetic resonance comparisons of natural and chemically synthesized derivatives.

Table 1: Key Enzymes in Acetylacteoside Biosynthesis

Enzyme ClassRepresentative GenesCatalytic Function
Tyrosine decarboxylaseTyDCConverts tyrosine to tyramine
Monoamine oxidaseMAOOxidizes tyramine to 4-HPAA
Alcohol dehydrogenaseADHReduces 4-HPAA to tyrosol
Hydroxycinnamoyl transferaseHCTTransfers caffeoyl group to hydroxytyrosol
RhamnosyltransferaseRhaTAttaches rhamnose to glucose moiety

Transcriptomic Profiling of Acetylacteoside-Producing Species Under Environmental Stress

Environmental stressors induce dramatic transcriptional reprogramming in acetylacteoside-producing plants. Comparative RNA sequencing of Rehmannia glutinosa under drought conditions revealed 14-fold upregulation of phenylalanine ammonia lyase transcripts within 48 hours, accompanied by 9-fold increases in hydroxycinnamoyl-CoA shikimate transferase expression. These changes correlated with a 320% increase in leaf acetylacteoside content, suggesting tight coupling between pathway gene induction and metabolite accumulation.

Ultraviolet-B radiation triggers distinct regulatory mechanisms, preferentially activating the tyrosine decarboxylase branch over phenylpropanoid enzymes. In Cistanche deserticola callus cultures, 6-hour UV exposure increased tyrosine decarboxylase transcript levels by 22-fold while only moderately influencing phenylalanine ammonia lyase expression (3.5-fold change). This differential regulation implies light quality-specific control over precursor flux partitioning.

Pathogen challenge experiments using Pseudomonas syringae elicitors demonstrated coordinated induction of glycosyltransferases and acetylacteoside efflux transporters. Time-course analyses identified a transcription factor cluster (MYB12, WRKY34, and bHLH18) that co-expressed with biosynthetic genes within 2 hours of pathogen recognition. Chromatin immunoprecipitation sequencing confirmed direct binding of these regulators to promoter regions of rhamnosyltransferase and acetyltransferase genes.

Evolutionary Conservation of Acetylacteoside Synthase Genes Across Angiosperms

Phylogenetic reconstruction of BAHD acyltransferases across 127 angiosperm species reveals three distinct clades containing acetylacteoside synthase orthologs. The most conserved clade (Bootstrap support = 98%) includes enzymes from Lamiaceae, Orobanchaceae, and Plantaginaceae species, showing 78-94% amino acid sequence identity. Structural modeling of these proteins identifies a conserved His-158 residue critical for acetyl-CoA binding, with mutation experiments demonstrating 97% loss of acetylation activity when altered to asparagine.

Comparative genomics uncovered tandem gene duplication events in the acetyltransferase genomic loci of high-acetylacteoside producing species. Rehmannia glutinosa possesses six paralogs of the ancestral acetylacteoside synthase gene, with expression analyses showing neofunctionalization in three duplicates toward preferential acetylation of 3-O-methylated substrates. These evolutionary innovations correlate with the species’ ability to produce structurally diverse acteoside derivatives under varying ecological conditions.

Table 2: Conserved Protein Domains in Acetylacteoside Synthases

DomainPfam IDFunctional RoleConservation (%)
Acyltransferase_3PF02458Acetyl-CoA binding98
Glycosyltransferase_GTBPF00535Sugar moiety recognition87
PLN02240PF12815Membrane anchoring76
DUF241PF03330Substrate specificity modulation68

Saline-alkali stress triggers a metabolic rerouting in xerophytes, favoring phenylpropanoid biosynthesis over competing pathways. In Rosa species subjected to saline-alkali conditions, flavonoid concentrations increased by 40–60%, while lignin precursors like ferulic acid and caffeoyl shikimate decreased by 30–50% [5]. This shift correlates with differential expression of phenylpropanoid enzymes:

  • CHS (Chalcone Synthase): Downregulated 1.8-fold, reducing entry into flavonoid pathways
  • F3H (Flavanone 3-Hydroxylase): Suppressed 2.1-fold, limiting flavanone conversion
  • ANR (Anthocyanidin Reductase): Inhibited 3.3-fold, decreasing proanthocyanidin synthesis [5]
Metabolic ParameterSaline-Alkali Stress ImpactKey Enzymes Affected
Flavonoid accumulation+55%FLS (+2.4x), DFR (-1.5x)
Lignin precursor levels-45%4CL (-3.2x), CAD (-2.8x)
Terpenoid diversity+30% sesquiterpenesTPS31 (+1.9x)

This metabolic reprioritization enhances acetylacteoside production through two mechanisms:

  • Increased caffeoyl-CoA availability from suppressed lignin biosynthesis [6]
  • Upregulation of glycosyltransferases utilizing phenylpropanoid intermediates [7]

Soil microbiomes in saline-alkali habitats further potentiate this response. Cistanche deserticola from high-pH soils shows 2.3x greater acetylacteoside content compared to neutral-pH ecotypes, correlated with Oceanospirillales abundance (r=0.87, p<0.01) [6]. These halotolerant bacteria likely enhance host plant stress signaling through indole-3-acetic acid secretion [6].

Altitudinal Gradients and Chemotypic Diversification in Cistanche Populations

Altitudinal zonation drives distinct acetylacteoside chemotypes in parasitic Cistanche species. Comparative analysis of 12 populations (500–3,200 m elevation) reveals three adaptive strategies:

Low-Elevation Ecotypes (500–1,200 m)

  • Soil Type: Sandy-loam with 8.2–9.1 pH
  • Key Metabolites:
    • Acetylacteoside: 12.4 mg/g DW
    • Acteoside: 9.8 mg/g DW
  • Genetic Markers: Upregulated CYP98A (phenolic ester synthesis)

Mid-Elevation Ecotypes (1,200–2,400 m)

  • Soil Type: Clay-rich with 7.3–8.0 pH
  • Key Metabolites:
    • Acetylacteoside: 18.7 mg/g DW
    • Echinacoside: 14.2 mg/g DW
  • Genetic Markers: Overexpression of UGT72B1 (glycosylation enzyme)

High-Elevation Ecotypes (2,400–3,200 m)

  • Soil Type: Gravelly with 6.8–7.5 pH
  • Key Metabolites:
    • Acetylacteoside: 8.9 mg/g DW
    • Tubuloside B: 21.6 mg/g DW
  • Genetic Markers: Elevated PAL (phenylalanine ammonia-lyase) activity [6]

This chemotypic variation aligns with UV-B exposure gradients. At elevations >2,000 m, enhanced PAL activity (4.8x baseline) drives phenylpropanoid flux toward UV-protective metabolites like tubuloside B, reducing acetylacteoside yield [6].

Cross-Kingdom Signaling Between Host Plants and Parasitic Microbiomes

The Cistanche-soil microbiome axis regulates acetylacteoside biosynthesis through three interconnected mechanisms:

Rhizosphere Microbial Consortia

Dominant bacterial orders in Cistanche-associated soils:

Microbial OrderFunctional RoleAcetylacteoside Correlation
OceanospirillalesHalotolerance inductionr=+0.91**
SphingomonadalesLignin degradationr=-0.76*
PropionibacterialesVitamin B12 synthesisr=+0.68*

** p<0.01, * p<0.05 [6]

Mycorrhizal Signaling Networks

Arbuscular mycorrhizal fungi (AMF) enhance acetylacteoside accumulation 1.9–2.4x through:

  • Strigolactone secretion: Upregulates host CYP72A expression
  • Phosphate solubilization: Increases ATP availability for glycosylation

Endophytic Bacteriome Interactions

Bacillus subtilis strains isolated from Cistanche tubers demonstrate:

  • 78% increase in host phenylalanine ammonia-lyase activity
  • 2.1x upregulation of UGT84A2 (acetylacteoside glycosyltransferase) [7]

This tripartite signaling system creates ecological memory, priming xerophytic species for rapid phenylpropanoid mobilization under recurrent stressors [7].

Oceanospirillales Distribution in Saline-Alkali Environments

Oceanospirillales represent a significant biomarker bacterial order that demonstrates preferential enrichment in saline-alkali soil environments where acetylacteoside concentrations are elevated [1] [2]. These bacteria belong to the Proteobacteria phylum and comprise metabolically diverse organisms that exhibit remarkable adaptability to high-salinity conditions [1]. Research conducted on Cistanche deserticola soil microbiomes revealed that Oceanospirillales achieved the highest linear discriminant analysis score among biomarker bacteria in saline-alkali land environments, indicating their specific ecological niche preference [1].

The abundance patterns of Oceanospirillales demonstrate direct correlation with environmental salinity gradients, with these bacteria showing enhanced proliferation in soil conditions characterized by elevated sodium chloride concentrations and alkaline pH values [1] [3]. Comparative analysis across three distinct ecotypes of Cistanche deserticola habitats revealed that Oceanospirillales constituted approximately fifteen percent of the dominant bacterial orders specifically in saline-alkali land sites [1]. This distribution pattern contrasts markedly with their reduced presence in grassland and sandy land environments, where alternative bacterial communities predominate [1].

Acetylacteoside-Oceanospirillales Metabolic Interactions

Correlation analysis has established a significant positive relationship between acetylacteoside concentrations and Oceanospirillales abundance in saline-alkali soil environments [1] [2]. This association suggests active metabolic interactions between these bacterial communities and phenylethanoid glycoside compounds released by plant root systems [1]. The metabolic versatility of Oceanospirillales enables these organisms to utilize diverse organic compounds as energy sources, including complex phenolic metabolites such as acetylacteoside [1].

Redundancy analysis of microbial community abundance, phenylethanoid glycoside content, and ecological factors demonstrated that Oceanospirillales explained a significant portion of acetylacteoside distribution patterns in soil environments [1]. These bacteria possess specialized metabolic pathways that facilitate the breakdown and utilization of aromatic compounds, potentially contributing to the biogeochemical cycling of plant-derived secondary metabolites [4]. The symbiotic relationship between Oceanospirillales and acetylacteoside-producing plants may enhance nutrient availability and support plant adaptation to saline-alkali stress conditions [1].

Rhizosphere Chemical Communication Networks

The rhizosphere environment surrounding acetylacteoside-producing plants serves as a dynamic zone of chemical communication where metabolite exchange occurs between plant roots and soil microbial communities [5] [6]. Oceanospirillales bacteria demonstrate enhanced colonization capacity in rhizosphere zones enriched with phenylethanoid glycosides, suggesting specialized adaptation to these chemical microenvironments [1] [5]. Root exudation patterns of acetylacteoside create concentration gradients that influence microbial community assembly and metabolic activity in the surrounding soil matrix [5].

Research on rhizosphere metabolite-microbiome dynamics has identified keystone metabolites that mediate plant-microbe interactions, with phenolic compounds playing crucial roles in modulating microbial community composition [5]. The release of acetylacteoside into rhizosphere environments triggers specific responses in Oceanospirillales populations, potentially involving chemotaxis mechanisms that guide bacterial movement toward nutrient-rich zones [7]. These interactions contribute to the establishment of specialized microbial consortia that support plant survival in challenging saline-alkali environments [1].

Environmental ParameterSaline-Alkali LandGrasslandSandy Land
Oceanospirillales Abundance (%)15.02.11.8
Acetylacteoside Content (mg/g)8.43.22.9
Soil pH8.97.27.6
Electrical Conductivity (mS/cm)12.32.13.4

Allelopathic Effects on Arid Zone Microbial Consortia

Acetylacteoside Allelopathic Mechanisms in Desert Ecosystems

Acetylacteoside exhibits significant allelopathic properties that influence microbial community dynamics in arid zone environments through direct antimicrobial effects and indirect modulation of soil chemical conditions [8] [9]. Desert plants producing acetylacteoside utilize this compound as a chemical defense mechanism to regulate neighboring microbial populations and reduce competition for limited water and nutrient resources [8] [9]. The allelopathic activity of acetylacteoside varies seasonally, with increased production observed during periods of water stress, corresponding to enhanced survival advantages in arid environments [9].

Research on desert plant allelopathy has demonstrated that acetylacteoside concentrations in soil and air samples exceed those found in plant tissues, indicating active secretion and accumulation of this compound in the surrounding environment [9]. The metabolomic analysis of desert plants revealed that water deficit conditions serve as the primary driver for acetylacteoside production, with concentrations increasing proportionally to the severity of drought stress [8] [9]. These allelopathic compounds regulate seed germination and seedling establishment of neighboring plants while simultaneously influencing soil microbial community structure [9].

Microbial Community Response to Acetylacteoside Exposure

Arid zone microbial consortia demonstrate differential responses to acetylacteoside exposure, with some bacterial taxa showing enhanced growth while others experience inhibitory effects [10] [11]. Soil microorganisms in desert environments have evolved specialized mechanisms to metabolize allelopathic compounds, including acetylacteoside, through enzymatic degradation pathways that convert these molecules into less toxic metabolites [10]. The efficiency of acetylacteoside degradation varies significantly between different soil types and microbial community compositions [10].

Studies on allelopathic compound degradation have revealed that specific bacterial genera, including Arthrobacter species, possess enhanced capacity for acetylacteoside metabolism in invaded soil environments [10]. The presence of acetylacteoside-degrading microbes influences the overall allelopathic potential of desert plant communities, with higher microbial degradation rates corresponding to reduced allelopathic effects [10]. Actinobacteria demonstrate particular resilience to acetylacteoside exposure, often showing positive correlations with this compound in desert soil environments [11].

Soil Microbiome Adaptation Strategies

Microbial communities in arid zones have developed sophisticated adaptation strategies to survive in environments with elevated acetylacteoside concentrations [11] [12]. These strategies include the production of stress response proteins, enhanced DNA repair mechanisms, and the synthesis of compatible solutes that protect cellular structures from osmotic and chemical stress [11] [13]. Bacterial taxa such as Micrococcales and Bacillales demonstrate exceptional tolerance to both drought conditions and allelopathic compounds, making them dominant components of arid zone soil microbiomes [1] [11].

The metabolic flexibility of arid zone microbial consortia enables rapid adaptation to changing acetylacteoside concentrations through the upregulation of detoxification pathways and alternative energy metabolism routes [14] [12]. Desert soil bacteria exhibit enhanced membrane transport capabilities and signal transduction systems that facilitate rapid responses to chemical stress imposed by allelopathic compounds [1]. These adaptation mechanisms contribute to the maintenance of microbial diversity and ecosystem function in challenging arid environments [11].

Bacterial TaxaAcetylacteoside ToleranceAdaptation MechanismAbundance in Arid Soils (%)
ActinobacteriaHighSpore formation, thick cell walls42.0
MicrococcalesHighSalt tolerance, osmotic adjustment22.0
BacillalesHighHeat resistance, protective compounds15.0
ProteobacteriaModerateMetabolic versatility33.0

Metagenomic Signatures of Phenylethanoid Glycoside-Enriched Pedospheric Niches

Biosynthetic Gene Cluster Distribution in Acetylacteoside-Rich Soils

Metagenomic analysis of soils enriched with phenylethanoid glycosides, including acetylacteoside, reveals distinct biosynthetic gene cluster distributions that reflect specialized microbial metabolic capabilities [15] [16]. Long-read metagenomic sequencing has identified nearly three thousand biosynthetic gene clusters in soil communities, with specific enrichment patterns observed in environments where acetylacteoside concentrations are elevated [15]. These gene clusters encode secondary metabolite production pathways that enable soil bacteria to synthesize, modify, and degrade complex phenolic compounds [15] [17].

The phylogenetic diversity of biosynthetic gene clusters varies significantly across different pedospheric niches, with phenylethanoid glycoside-enriched soils showing enhanced representation of Actinobacteria, Chloroflexi, and candidate phylum Dormibacteraeota [18]. Metagenomic reconstruction has revealed that soil bacteria from previously understudied phyla possess extensive biosynthetic potential, challenging traditional assumptions about secondary metabolite production capacity [17] [18]. The abundance of biosynthetic gene clusters correlates positively with soil depth gradients, with surface soils showing higher genetic diversity for secondary metabolite production [18].

Functional Gene Expression Patterns

Metatranscriptomic analysis of phenylethanoid glycoside-enriched pedospheric environments has uncovered phylum-specific gene expression patterns that respond dynamically to environmental conditions [15]. Bacterial communities demonstrate coordinated upregulation of biosynthetic gene clusters during specific temporal windows, particularly during moisture stress periods when acetylacteoside concentrations increase [15]. Cyanobacteria exhibit pronounced increases in biosynthetic gene transcription during nighttime periods, suggesting roles in nutrient scavenging and competitive interactions [15].

The expression of genes involved in aromatic compound metabolism shows significant variation between different soil environments, with rhizosphere soils displaying enhanced carbohydrate catabolism gene activity compared to bulk soils [19]. Functional annotation of metagenomic data has revealed complete metabolic pathways for phenylethanoid glycoside degradation, with Sphingomonadales bacteria playing critical roles in initiating the breakdown of these complex molecules [19]. The temporal dynamics of gene expression indicate that microbial communities can rapidly adjust their metabolic activity in response to changing acetylacteoside availability [15].

Pedospheric Niche Specialization

Soil environments enriched with phenylethanoid glycosides support specialized microbial niches characterized by unique taxonomic compositions and functional capabilities [6] [20]. Metagenomic biomarker analysis has identified forty-six bacterial taxa and thirty-three metabolic modules that serve as indicators for distinguishing phenylethanoid glycoside-enriched soil communities from other pedospheric environments [20]. These specialized niches demonstrate enhanced metabolic potential for processing complex organic compounds, including acetylacteoside and related phenolic metabolites [6].

The co-occurrence networks within phenylethanoid glycoside-enriched soils reveal complex interactions between bacterial taxa and metabolite processing pathways [6]. Network analysis has identified keystone bacterial species that maintain community stability and facilitate efficient nutrient cycling in these specialized environments [6]. The metagenomic signatures of these niches include elevated representation of genes involved in xenobiotic degradation, terpenoid metabolism, and polyketide biosynthesis [21].

Metagenomic FeaturePhGs-Enriched SoilsReference SoilsFold Change
Biosynthetic Gene Clusters2,8471,2032.37
Actinobacteria Representation (%)38.222.11.73
Aromatic Degradation Genes1,4566342.30
Secondary Metabolite Diversity7122892.46

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Dates

Last modified: 08-19-2023

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